2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, starting from basic precursors like 2-methoxybenzohydrazide, leading to the formation of hydrazone, which is then cyclized to form the oxadiazole core, and finally undergoing treatment with hydrazine hydrate to afford the final product (Taha, Ismail, Imran, & Khan, 2014). This process exemplifies the complexity and the meticulous steps involved in the synthesis of oxadiazole derivatives.
Molecular Structure Analysis
The molecular structure of compounds related to 2-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbenzamide is intricately designed, with studies showing how intermolecular interactions, such as dimerization and crystal packing, can influence the geometry of these molecules. These interactions are crucial for understanding the dihedral angles and the rotational conformation of aromatic rings, which are pivotal in determining the compound's reactivity and interaction with other molecules (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to interact withalpha1-adrenergic receptors and Poly [ADP-ribose] polymerase 1 . These receptors play a crucial role in various physiological processes, including the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
For instance, some compounds have shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The interaction with these targets could lead to various physiological changes, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Similar compounds have been found to be involved in thenaphthalene catabolic pathway . This pathway is responsible for the breakdown of naphthalene, a polycyclic aromatic hydrocarbon, into simpler compounds.
Pharmacokinetics
A study on similar compounds has shown that they exhibited an acceptable pharmacokinetic profile . These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and the target site.
Result of Action
Similar compounds have shown to lower peripheral blood pressure without affecting the heart rate or intracranial blood pressure . They can also cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity .
Safety and Hazards
Future Directions
The future research directions for this compound could involve studying its biological activity and potential applications in medicine or other fields. Given the biological activity associated with oxadiazole and benzamide moieties, this compound could be a candidate for further pharmacological studies .
properties
IUPAC Name |
2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-18-16(21)11-7-3-4-8-12(11)17-19-15(20-23-17)13-9-5-6-10-14(13)22-2/h3-10H,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLNIQMSMUMDHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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